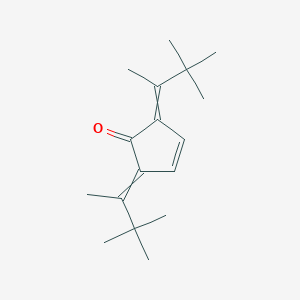
2-(Cyclopent-1-en-1-yl)-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various reagents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions often include the use of solvents like methylene chloride and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring efficient purification processes to obtain high yields of the desired product.
化学反応の分析
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(Cyclopent-1-en-1-yl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites
作用機序
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene involves its interaction with various molecular targets and pathways. The compound can undergo cyclization reactions to form benzoxazines, which exhibit significant biological activity. The formation of these benzoxazines involves the generation of carbenium ions and their subsequent interaction with nucleophilic ortho-substituents .
類似化合物との比較
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)phenylbenzamide
- 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Cyclobut-1-en-1-yl)-1H-indoles
Uniqueness
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is unique due to its specific structural features, which include the fusion of a cyclopentene ring with a benzothiophene core.
特性
CAS番号 |
147299-23-8 |
|---|---|
分子式 |
C13H12S |
分子量 |
200.30 g/mol |
IUPAC名 |
2-(cyclopenten-1-yl)-1-benzothiophene |
InChI |
InChI=1S/C13H12S/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |
InChIキー |
BVYHEOJQFSMYOO-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

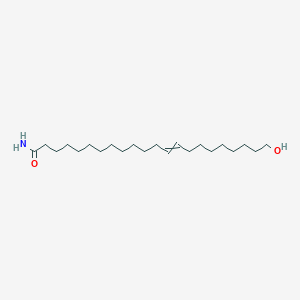
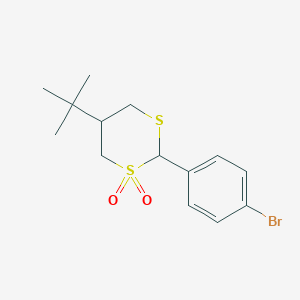
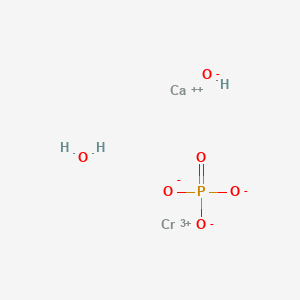
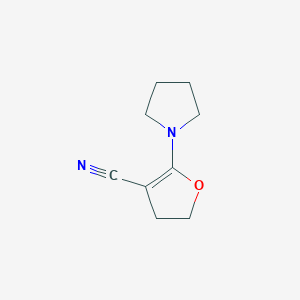
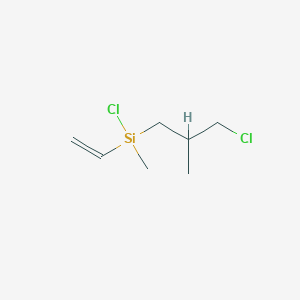
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
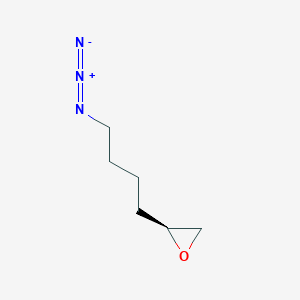
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

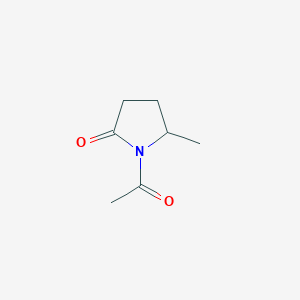
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
